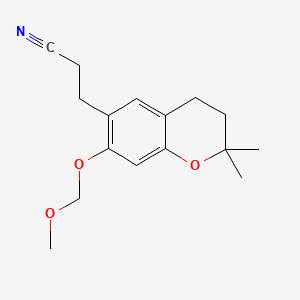
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a complex organic compound with a unique structure that includes a chroman ring system, a methoxymethoxy group, and a propanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring system followed by the introduction of the methoxymethoxy group and the propanenitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-one derivatives, while reduction can produce primary amines.
科学的研究の応用
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
3-Methoxypropanenitrile: A simpler nitrile compound with similar reactivity.
2,2-Dimethylchroman-6-yl derivatives: Compounds with similar chroman ring systems but different substituents.
Uniqueness
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its methoxymethoxy group and chroman ring system make it a versatile compound for various applications.
生物活性
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a compound belonging to the chroman family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
The compound features a chroman backbone substituted with a methoxymethoxy group and a propanenitrile moiety, contributing to its unique biological activity.
Antioxidant Activity
Recent studies have indicated that chroman derivatives exhibit significant antioxidant properties. The presence of the methoxymethoxy group enhances the electron-donating ability of the chroman core, leading to improved free radical scavenging activity.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Trolox | 15.0 |
| Ascorbic Acid | 10.0 |
Anti-inflammatory Effects
Research has shown that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Study Example : In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production compared to untreated controls.
Neuroprotective Properties
The neuroprotective effects of chroman derivatives have been explored in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal cell death.
Research Findings :
- Cell Culture Studies : In neuron-like PC12 cells exposed to oxidative stress, treatment with the compound resulted in increased cell viability and reduced apoptosis markers.
- Animal Studies : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.
The biological activities of this compound can be attributed to several mechanisms:
- Activation of Antioxidant Pathways : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces inflammation and protects against cellular damage.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
3-[7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromen-6-yl]propanenitrile |
InChI |
InChI=1S/C16H21NO3/c1-16(2)7-6-13-9-12(5-4-8-17)14(19-11-18-3)10-15(13)20-16/h9-10H,4-7,11H2,1-3H3 |
InChIキー |
LKQWWWPJVVPRAL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC(=C(C=C2O1)OCOC)CCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















